![molecular formula C22H27N3O3S B2992468 N-{4-[1-(2,2-dimethylpropanoyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851718-17-7](/img/structure/B2992468.png)
N-{4-[1-(2,2-dimethylpropanoyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex chemical compound with diverse applications in scientific research. Its unique structure allows for potential breakthroughs in various fields, such as drug discovery and material science. The molecular formula of this compound is C22H27N3O3S .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, as indicated by its long IUPAC name. It includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a phenyl group, which is a ring of six carbon atoms, also known as a benzene ring . The exact structure would best be determined using techniques such as X-ray crystallography or NMR spectroscopy.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
- The synthesis and structural characterization of compounds related to N-{4-[1-(2,2-dimethylpropanoyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide demonstrate the complexity and versatility of these molecules. For example, the study by Furukawa et al. (2020) showcases a relayed proton brake mechanism in N-Pyridyl-2-iso-propylaniline Derivative, highlighting the intricate interactions within similar compounds.
Biological and Medicinal Applications
- Compounds with the methanesulfonamide group, akin to the queried compound, have been explored for their potential as cyclooxygenase-2 (COX-2) inhibitors, indicating their relevance in therapeutic contexts. Singh et al. (2004) discuss the impact of methanesulfonamide on COX-2 inhibitory activity, identifying potent and selective inhibitors, which underscores the pharmacological significance of these chemical structures Singh et al. (2004).
Chemical Properties and Reactions
- The unique chemical reactions and properties of similar compounds are of significant interest. For instance, Rozze and Fray (2009) detailed the preparation of deuterated PF-2413873, examining various strategies and the challenges of deuterium loss, which illuminates the complexities of working with such molecules Rozze & Fray (2009).
Interaction Studies
- Studies on the interactions of related compounds, such as the work by Raphael, Bahadur, and Ebenso (2015), provide insights into the effects of temperature and concentration on methyl acetate's interactions with aqueous solutions of quinoxaline derivatives, revealing the nuanced behavior of these substances in various conditions Raphael, Bahadur, & Ebenso (2015).
Organometallic Chemistry
- The synthesis and investigation of organotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes, as discussed by Li et al. (2010), exemplify the application of similar compounds in developing materials with potential catalytic and biological activities Li et al. (2010).
Eigenschaften
IUPAC Name |
N-[4-[2-(2,2-dimethylpropanoyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-15-8-6-7-9-18(15)20-14-19(23-25(20)21(26)22(2,3)4)16-10-12-17(13-11-16)24-29(5,27)28/h6-13,20,24H,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFCTAGBTDKUKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NN2C(=O)C(C)(C)C)C3=CC=C(C=C3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

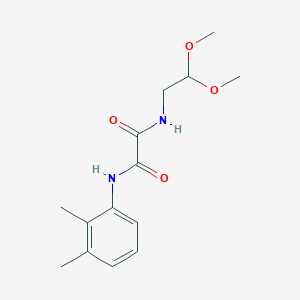
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide](/img/structure/B2992388.png)
![N-[3-(azepane-1-sulfonyl)-4-methylphenyl]-6-chloropyrazine-2-carboxamide](/img/structure/B2992389.png)

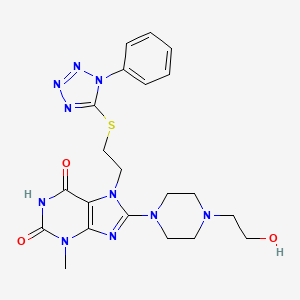
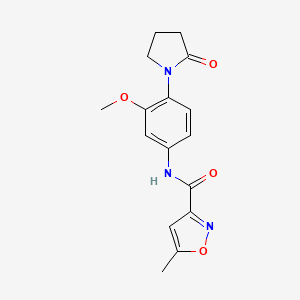
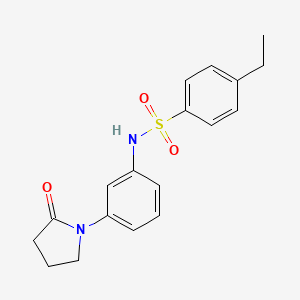
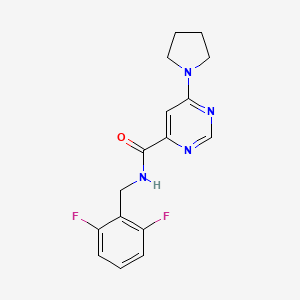
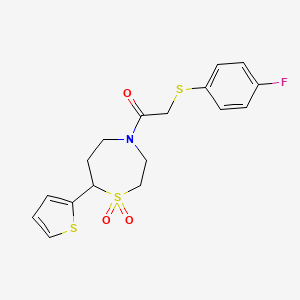
![5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2992400.png)
![1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B2992403.png)
![2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine;hydrochloride](/img/structure/B2992405.png)
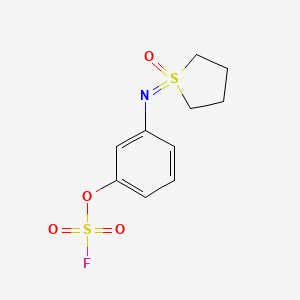
amino]acetic acid](/img/structure/B2992408.png)